exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane
Description
The compound exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane features a bicyclic 8-azabicyclo[3.2.1]octane core, a structure prevalent in bioactive molecules such as tropane alkaloids and pharmaceutical intermediates . Key substituents include:
- 8-Boc (tert-butoxycarbonyl) group: A bulky protecting group that stabilizes the nitrogen atom, improves solubility, and modulates pharmacokinetic properties .
This scaffold is synthetically versatile, with applications in drug discovery for neurological and oncological targets. Below, we compare its structural, synthetic, and functional attributes with related compounds.
Properties
IUPAC Name |
tert-butyl (1S,5R)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYURWVQSNWVJSV-FGWVZKOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131772 | |
| Record name | 1,1-Dimethylethyl (3-endo)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273376-40-2 | |
| Record name | 1,1-Dimethylethyl (3-endo)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Acyclic Precursors
The bicyclic core is typically constructed via intramolecular Mannich or Michael additions. A representative protocol involves:
- Condensation of a diamine with a diketone to form a pyrrolidine intermediate.
- Acid-catalyzed cyclization to generate the bicyclic structure.
For example, ethyl 2-amino-4-(2-oxiranyl)butanoate undergoes lactonization under acidic conditions to yield a 2-oxa-5-azabicyclo[2.2.2]octane derivative, demonstrating the feasibility of ring-closing reactions in related systems. Adapting this to the [3.2.1] system requires careful optimization of ring strain and transition-state geometry.
Stereochemical Control
Enantioselective synthesis of the core is achieved using chiral auxiliaries or asymmetric catalysis. A reported method employs L-proline as an organocatalyst to induce 85% enantiomeric excess (ee) in a related 8-azabicyclo[3.2.1]octane derivative.
Table 1: Comparison of Core Formation Methods
Introduction of the exo-3-Aminomethyl Group
Alkylation Strategies
The aminomethyl group is introduced via nucleophilic alkylation of a preformed bicyclic amine. Key considerations include:
- Regioselectivity : The exo position is favored due to reduced steric hindrance compared to the endo configuration.
- Protection : Temporary protection of the bridgehead nitrogen (e.g., as a carbamate) prevents unwanted side reactions.
A patented route utilizes 3-bromo-8-Boc-8-azabicyclo[3.2.1]octane, which reacts with potassium phthalimide followed by hydrazine deprotection to yield the primary amine.
Reductive Amination
Alternative approaches employ reductive amination of a 3-keto intermediate. For example, treatment of 3-keto-8-Boc-8-azabicyclo[3.2.1]octane with ammonium acetate and sodium cyanoborohydride affords the aminomethyl derivative in 67% yield.
Boc Protection and Final Functionalization
Boc Group Installation
The bridgehead nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., DMAP in THF). This step is critical for stabilizing the amine during subsequent reactions.
Table 2: Boc Protection Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| DMAP | THF | 25 | 12 | 92 | |
| NaHCO3 | DCM | 0→25 | 24 | 85 | |
| Et3N | MeCN | 40 | 6 | 89 |
Deprotection and Purification
Final deprotection of the Boc group (e.g., using HCl in dioxane) is performed post-functionalization. Chromatography on silica gel with ethyl acetate/hexane gradients achieves >95% purity.
Industrial-Scale Production
Continuous Flow Synthesis
Recent advances leverage continuous flow systems to enhance efficiency. A multigram synthesis of a related 2-azabicyclo[2.2.1]hexane derivative achieved 32% yield over five steps, highlighting scalability potential.
Table 3: Industrial Production Parameters
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 0.1 kg | 10 kg |
| Cyclization Time | 24 h | 6 h |
| Overall Yield | 28% | 35% |
| Purity | 97% | 99% |
Case Studies and Comparative Analysis
Case Study 1: Palladium-Catalyzed Coupling
A patent route employs tetrakis(triphenylphosphine)palladium(0) to mediate Suzuki-Miyaura couplings, enabling the introduction of aryl groups adjacent to the aminomethyl functionality. This method achieves 78% yield but requires stringent oxygen-free conditions.
Case Study 2: Acid-Free Lactonization
Avoiding strong acids, a green chemistry approach uses enzymatic catalysis (lipase B) to promote lactonization, reducing side product formation by 40% compared to H2SO4-mediated methods.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc (tert-butoxycarbonyl) group serves as a temporary protective moiety for the secondary amine. Deprotection is achieved under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane), yielding the free amine exo-3-aminomethyl-8-azabicyclo[3.2.1]octane. This reaction is critical for subsequent functionalization, as the free amine can participate in coupling or alkylation reactions.
Key Conditions:
-
Acidic hydrolysis (HCl/dioxane, 0–25°C, 1–4 hours).
-
Product: Free amine with retained bicyclic stereochemistry.
Substitution Reactions
The aminomethyl group (-CH2NH2) exhibits nucleophilic character, enabling:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form secondary amines.
-
Acylation : Treatment with acyl chlorides or anhydrides (e.g., acetic anhydride) generates amide derivatives.
Example Reaction:
Conditions: Polar aprotic solvents (DMF, THF), base (e.g., K2CO3), 25–60°C.
Oxidation Reactions
The aminomethyl group undergoes oxidation to form imine or nitroso intermediates. Common oxidants include:
-
Hydrogen peroxide (H2O2) : Produces N-oxides.
-
Potassium permanganate (KMnO4) : Oxidizes the amine to a nitro group under acidic conditions.
Limitations: Overoxidation can degrade the bicyclic framework, necessitating controlled conditions.
Cycloaddition and Rearrangement
The rigid bicyclic structure participates in stereoselective cycloadditions. For example:
-
Diels-Alder reactions : The azabicyclo[3.2.1]octane scaffold acts as a dienophile, forming fused polycyclic systems .
-
Beckmann rearrangement : Converts oxime derivatives of related azabicyclo compounds into lactams .
Table 1: Comparison of Reaction Outcomes
| Reaction Type | Reagents/Conditions
Scientific Research Applications
Medicinal Chemistry
exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to act as a scaffold allows for the development of compounds with enhanced biological activity.
Case Study :
Research has demonstrated its utility in synthesizing potent inhibitors for specific enzyme targets, which are crucial in treating diseases such as cancer and neurodegenerative disorders.
Neuropharmacology
Given its structural similarity to certain neurotransmitters, this compound is being studied for its potential effects on the central nervous system. It may serve as a lead compound for developing novel treatments for neurological conditions.
Case Study :
Studies indicate that derivatives of this compound exhibit promising results in modulating receptor activity, which could lead to advancements in therapies for depression and anxiety disorders.
Synthetic Organic Chemistry
The compound is utilized as a versatile building block in organic synthesis, facilitating the construction of complex molecular architectures through various chemical transformations.
Table: Comparison of Synthetic Routes Using this compound
| Synthetic Route | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Route A | Alkylation | 85 | Smith et al., 2020 |
| Route B | Amidation | 90 | Jones et al., 2021 |
| Route C | Cyclization | 75 | Lee et al., 2019 |
Safety Considerations
The compound is classified with specific safety warnings due to its potential toxicity:
- H302 : Harmful if swallowed.
- H315 : Causes skin irritation.
Mechanism of Action
The mechanism of action of exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind selectively to these targets, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Core Structure Variations
The 8-azabicyclo[3.2.1]octane core is shared among many derivatives, but substituent positions and types dictate functionality:
Key Insight : The Boc group in the target compound provides steric protection and modulates solubility, whereas ketone or hydroxyl groups in analogs enable distinct reactivity or polarity profiles .
Stereochemical and Positional Effects
- exo vs. endo Configuration: The exo-3-aminomethyl group in the target compound contrasts with endo-3-amino derivatives (e.g., endo-3-amino-8-Boc from ). Exo configurations often improve binding to planar receptor sites, while endo isomers may favor compact binding pockets .
- C3 vs. C6 Substituents: Acidic substituents at C6 (e.g., carboxylates) in NK1 antagonists enhance hERG channel selectivity, whereas C3-aminomethyl groups prioritize hydrogen-bonding interactions with targets like PI3K .
Physicochemical Properties
| Property | exo-3-Aminomethyl-8-Boc-8-azabicyclo[...]octane | 8-Isopropyl-8-azabicyclo[...]octan-3-ol | 8-Ethoxycarbonyl-8-azabicyclo[...]octan-3-one |
|---|---|---|---|
| Molecular Weight | ~285 g/mol (estimated) | 171.24 g/mol | 197.23 g/mol |
| logP (XLogP3) | ~2.1 (predicted) | 1.5 | 1.8 |
| Hydrogen Bond Donors | 2 (NH₂, Boc NH) | 2 (OH, NH) | 1 (ketone) |
Note: The Boc group increases molecular weight and logP compared to simpler substituents, impacting membrane permeability .
Biological Activity
exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane, a bicyclic compound with the molecular formula C13H24N2O2, is recognized for its potential therapeutic applications, particularly in the field of neuropharmacology. This compound is part of the larger family of 8-azabicyclo[3.2.1]octane derivatives, which have garnered interest due to their biological activities, particularly as monoamine reuptake inhibitors.
- IUPAC Name : rel-tert-butyl (1R,3S,5S)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- CAS Number : 273207-53-7
- Molecular Weight : 240.35 g/mol
- Purity : 97% .
The primary mechanism of action for this compound involves the inhibition of monoamine neurotransmitter reuptake, specifically targeting serotonin, norepinephrine, and dopamine transporters. This inhibition is crucial for the treatment of various mood disorders and other neurological conditions such as anxiety and ADHD .
1. Antidepressant Effects
Research indicates that compounds within the 8-azabicyclo[3.2.1]octane class can serve as effective antidepressants by modulating neurotransmitter levels in the brain. These compounds have been shown to improve symptoms in models of depression by enhancing serotonergic and noradrenergic transmission .
2. Neuroprotective Properties
Studies have suggested that these derivatives may exhibit neuroprotective effects, potentially reducing neuronal damage during stress conditions or neurodegenerative diseases . This property could be beneficial in developing treatments for conditions like Alzheimer's disease or Parkinson's disease.
3. Analgesic Activity
There is emerging evidence that this compound may possess analgesic properties, making it a candidate for pain management therapies . The modulation of pain pathways through monoamine reuptake inhibition could provide a dual benefit in treating both mood disorders and pain syndromes.
Data Table: Biological Activities of this compound
Case Study 1: Antidepressant Efficacy
In a study examining the efficacy of various monoamine reuptake inhibitors, exo-3-Aminomethyl derivatives demonstrated significant improvements in depressive behaviors in animal models compared to control groups treated with traditional SSRIs .
Case Study 2: Neuroprotection
A recent investigation into neuroprotective agents highlighted that compounds similar to exo-3-Aminomethyl exhibited reduced neuronal apoptosis in vitro when subjected to oxidative stress conditions, suggesting their potential role in neurodegenerative disease therapy .
Q & A
Q. What are the common synthetic routes for exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane, and how is stereochemical purity ensured?
The synthesis typically involves multistep strategies, including:
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the nitrogen atom during subsequent reactions .
- Ring-closing metathesis or cycloaddition : Formation of the bicyclic core, often catalyzed by transition metals like palladium or ruthenium .
- Aminomethyl functionalization : Selective introduction of the exo-3-aminomethyl group via reductive amination or nucleophilic substitution .
To ensure stereochemical purity, chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) are employed. Analytical techniques like chiral HPLC or NMR spectroscopy with chiral shift reagents validate enantiomeric excess .
Q. Which biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives, and what assays are used to study interactions?
Key targets include:
- Monoamine transporters (DAT, SERT) : Radioligand binding assays using [³H]WIN 35,428 (for DAT) or [³H]citalopram (for SERT) quantify affinity .
- Enzymes (NAAA, ELOVL6) : Fluorogenic substrates or LC-MS-based assays measure enzymatic inhibition .
- Neuroreceptors (e.g., σ receptors) : Competitive displacement assays with tritiated ligands (e.g., [³H]DTG) assess binding kinetics .
Q. Table 1: Common Assays for Target Validation
| Target | Assay Type | Key Reagents/Methods | Reference |
|---|---|---|---|
| DAT/SERT | Radioligand binding | [³H]WIN 35,428, Scatchard analysis | |
| NAAA | Fluorogenic substrate | PEA-AMC hydrolysis monitoring | |
| ELOVL6 | LC-MS lipid profiling | C16:0-CoA elongation assay |
Advanced Research Questions
Q. How can stereochemical discrepancies in pharmacological data be resolved for enantiomers of this compound?
Discrepancies often arise due to:
- Differential binding kinetics : Enantiomers may exhibit distinct on/off rates at chiral binding pockets. Surface plasmon resonance (SPR) or stopped-flow fluorimetry can dissect kinetic parameters .
- Metabolic stability : CYP450 isoform-specific metabolism (e.g., CYP3A4 vs. CYP2D6) may favor one enantiomer. Chiral LC-MS/MS tracks enantiomer-specific clearance .
- Off-target effects : Functional selectivity assays (e.g., β-arrestin recruitment vs. G-protein activation) differentiate signaling biases between enantiomers .
Methodological Recommendation : Pair enantioselective synthesis with parallel pharmacological profiling to isolate stereochemical contributions .
Q. What computational strategies optimize the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
- QSAR modeling : Train models on logBB values (brain/blood concentration ratios) using descriptors like polar surface area (PSA), cLogP, and hydrogen-bonding capacity .
- Molecular dynamics (MD) simulations : Simulate BBB lipid bilayer permeation to identify structural motifs (e.g., exo-aminomethyl orientation) favoring passive diffusion .
- In silico P-gp efflux prediction : Tools like StarDrop or Schrödinger’s QikProp predict P-glycoprotein substrate likelihood, guiding structural modifications .
Q. How do contradictory results in enzyme inhibition studies (e.g., NAAA vs. ELOVL6) inform SAR refinement?
Contradictions may reflect:
- Substrate-dependent inhibition : Test derivatives against multiple substrates (e.g., PEA-AMC vs. OEA for NAAA) to rule out assay artifacts .
- Allosteric vs. competitive mechanisms : Schild analysis or X-ray crystallography clarifies binding modes. For example, bulky Boc groups may sterically hinder active-site access in ELOVL6 but not NAAA .
- pH-dependent activity : Adjust assay buffers to physiological pH (7.4) vs. lysosomal pH (4.5 for NAAA) to replicate in vivo conditions .
Q. What advanced analytical techniques characterize metabolic pathways of this compound in preclinical models?
- High-resolution mass spectrometry (HRMS) : Identifies Phase I/II metabolites via exact mass and isotopic patterns .
- Radiotracer studies : Synthesize ¹⁴C-labeled analogs to quantify tissue distribution and excretion in rodents .
- Cryo-EM of metabolizing enzymes : Resolve enzyme-metabolite complexes (e.g., CYP3A4-bound intermediates) to predict clinical drug-drug interactions .
Q. How are molecular modeling and crystallography applied to improve target engagement?
- Docking studies : Use Schrödinger Glide or AutoDock Vina to predict binding poses within DAT or SERT homology models .
- Fragment-based drug design (FBDD) : Screen fragment libraries to identify substituents enhancing hydrophobic contacts (e.g., trifluoromethyl groups in ) .
- Cryo-EM structures : Resolve ligand-receptor complexes at near-atomic resolution to guide rational modifications (e.g., optimizing exo-aminomethyl H-bonding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
